Cas no 138750-46-6 (2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid)

2-{(Benzyloxy)carbonylamino}-3-cyanopropanoic acid is a versatile synthetic intermediate used in organic and peptide chemistry. Its key structural features include a benzyloxycarbonyl (Cbz) protecting group, which offers selective deprotection under mild hydrogenolysis conditions, and a cyano functionality that can be further modified into carboxylic acids or amides. The compound is particularly useful in the synthesis of modified amino acids and peptidomimetics due to its reactive nitrile group and protected amine. Its stability under a range of reaction conditions makes it suitable for multi-step synthetic routes. This compound is valued for its compatibility with standard peptide coupling reagents, enabling efficient incorporation into complex molecular architectures.
2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid structure
138750-46-6 structure
Product Name:2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid
CAS No:138750-46-6
MF:C12H12N2O4
MW:248.234683036804
CID:1255572
PubChem ID:12771372
Update Time:2025-06-09

2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • DL-Alanine, 3-cyano-N-[(phenylmethoxy)carbonyl]-
    • 2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid
    • A1-21300
    • 2-([(Benzyloxy)carbonyl]amino)-3-cyanopropanoic acid
    • DTXSID701200870
    • EN300-1299921
    • 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-CYANOPROPANOIC ACID
    • 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid
    • 138750-46-6
    • SCHEMBL6560581
    • 3-cyano-2-(phenylmethoxycarbonylamino)propanoic acid
    • SR-01000496525
    • SR-01000496525-1
    • propanoic acid, 3-cyano-2-[[(phenylmethoxy)carbonyl]amino]-
    • propanoicacid,3-cyano-2-[[(phenylmethoxy)carbonyl]amino]-
    • Inchi: 1S/C12H12N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,17)(H,15,16)
    • InChI Key: DGACMDXDOMCSTI-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC#N)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 248.07976
  • Monoisotopic Mass: 248.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 99.4Ų

Experimental Properties

  • PSA: 99.42

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Additional information on 2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid

2-{(Benzyloxy)carbonylamino}-3-cyanopropanoic Acid: A Comprehensive Overview

The compound 2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid, identified by the CAS number 138750-46-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound, often abbreviated as Boc-protected cyanopropanoic acid, has garnered attention due to its unique structural features and potential applications in drug design and synthesis.

The molecular structure of 2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid consists of a propanoic acid backbone with two key substituents: a benzyloxycarbonyl (Boc) group at the second carbon and a cyano group at the third carbon. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in stabilizing the amine functionality during various chemical reactions. The cyano group introduces electron-withdrawing effects, which can influence the compound's reactivity and biological activity.

Recent studies have highlighted the importance of benzyloxycarbonyl amino acids in medicinal chemistry. Researchers have explored the use of such compounds as building blocks for peptide-based drugs, where the Boc group serves as a temporary protective moiety. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Boc-protected cyanopropanoic acid exhibit promising anti-inflammatory properties, potentially paving the way for novel therapeutic agents.

In terms of synthesis, the preparation of 2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. The use of catalytic methods has been optimized to enhance yield and purity, as reported in a 2022 article in Organic Process Research & Development. These advancements have made the compound more accessible for large-scale production and subsequent biological evaluations.

The biological activity of Boc-protected cyanopropanoic acid has been extensively studied. In vitro assays have shown that this compound can modulate key enzymes involved in metabolic pathways, suggesting its potential role in treating metabolic disorders. Furthermore, preclinical studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, making them promising candidates for anticancer drug development.

In conclusion, 2-{(benzyloxy)carbonylamino}-3-cyanopropanoic acid is a versatile molecule with significant implications in organic synthesis and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new applications and mechanisms of action, this compound remains at the forefront of chemical research.

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